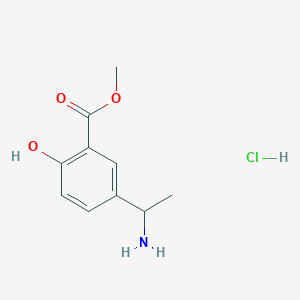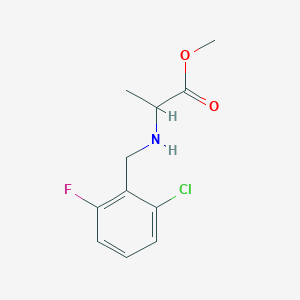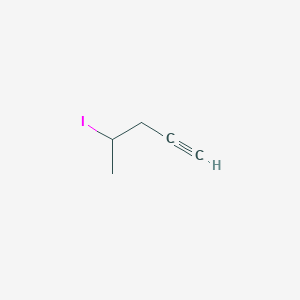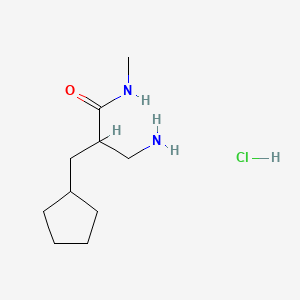
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride is a chemical compound with a complex structure that includes a methyl ester, an aminoethyl group, and a hydroxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride typically involves multiple steps. One common method starts with the esterification of 2-hydroxybenzoic acid to form methyl 2-hydroxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the aminoethyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxybenzoate moiety can also participate in various biochemical pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
Methyl 5-(1-aminoethyl)-2-hydroxybenzoate: Lacks the hydrochloride salt form.
Ethyl 5-(1-aminoethyl)-2-hydroxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-(1-aminoethyl)-3-hydroxybenzoate: Hydroxy group positioned differently on the benzene ring.
Uniqueness
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
methyl 5-(1-aminoethyl)-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2;/h3-6,12H,11H2,1-2H3;1H |
InChIキー |
IIMQMYFVCASDKG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)O)C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)



![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)


![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)


![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
